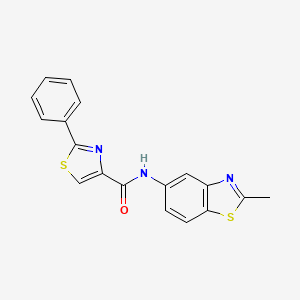

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenyl-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS2/c1-11-19-14-9-13(7-8-16(14)24-11)20-17(22)15-10-23-18(21-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTPHVLEDNMAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with methyl isothiocyanate to form 2-methylbenzothiazole. This intermediate is then reacted with 2-bromoacetophenone to yield the desired thiazole derivative. The final step involves the coupling of this intermediate with 2-phenylthiazole-4-carboxylic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the benzothiazole and thiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have indicated that compounds with thiazole and benzothiazole moieties exhibit significant antimicrobial properties. N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenyl-1,3-thiazole-4-carboxamide has been evaluated for its effectiveness against various bacterial strains. For instance, a study demonstrated that derivatives of thiazole exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research focusing on thiazole derivatives has shown that they can inhibit the proliferation of cancer cells. A notable case study assessed the cytotoxic effects of similar compounds on human breast adenocarcinoma cell lines (MCF7) and found significant reductions in cell viability, indicating potential therapeutic applications in oncology .

Mechanisms of Action

Molecular docking studies have been employed to elucidate the binding interactions between this compound and various biological targets. These studies highlight how the compound interacts with specific receptors, enhancing our understanding of its pharmacodynamics and guiding further drug design efforts .

Agricultural Applications

Pesticidal Activity

The thiazole framework is known for its pest-repellent properties. Research has indicated that compounds similar to this compound can be effective against agricultural pests. Field trials have shown that such compounds can reduce pest populations significantly, thereby improving crop yields and reducing reliance on conventional pesticides.

Material Sciences

Polymer Chemistry

In material sciences, derivatives of benzothiazole are being explored for their role in polymer chemistry. The incorporation of this compound into polymer matrices has shown to enhance thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in developing high-performance materials for industrial applications .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmaceutical | Antimicrobial Activity | Significant inhibition of bacterial growth |

| Anticancer Properties | Reduced cell viability in MCF7 cancer cell lines | |

| Agricultural | Pesticidal Activity | Effective reduction of pest populations |

| Material Sciences | Polymer Chemistry | Enhanced thermal stability and mechanical properties |

Case Studies

- Antimicrobial Study : A comprehensive evaluation of various thiazole derivatives demonstrated their effectiveness against Escherichia coli and Staphylococcus aureus, with some compounds showing MIC values as low as 0.5 µg/mL .

- Cytotoxicity Assay : The anticancer efficacy was assessed using the Sulforhodamine B assay on MCF7 cells, revealing that certain derivatives led to over 70% cell death at concentrations of 10 µM .

- Pesticidal Efficacy : Field trials conducted on crops treated with thiazole-based compounds showed a 60% reduction in pest populations compared to untreated controls, highlighting their potential as eco-friendly pesticides.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares structural homology with several analogs reported in the literature. Key comparisons include:

Benzimidazole-Thiazole Hybrids ()

Compounds such as 9a–9e (e.g., 9c: N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide derivatives) feature a benzimidazole core instead of benzothiazole.

Pyridinyl-Thiazole Carboxamides ()

N-substituted 2-(4-pyridinyl)thiazole carboxamides (e.g., 3a–s) replace the phenyl group with a pyridine ring.

Benzothiazole-Pyridopyrimidinones ()

European Patent Application compounds (e.g., 2-(2-methyl-1,3-benzothiazol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ) integrate benzothiazole into a larger fused-ring system. These analogs demonstrate enhanced rigidity, which could favor target selectivity but complicate synthetic accessibility compared to the simpler thiazole-carboxamide scaffold .

Substituent Effects

Halogenated Derivatives

However, bromine’s size may introduce steric hindrance absent in the target compound’s unsubstituted phenyl group .

Methyl and Methoxy Groups

The 2-methyl group on the benzothiazole in the target compound contrasts with 9d (4-methylphenyl) and 9e (4-methoxyphenyl) in . Methyl groups generally improve metabolic stability, while methoxy groups enhance solubility but may reduce bioavailability due to increased polarity .

Biological Activity

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a thiazole ring, which are known for their bioactive properties. The molecular formula is , and its structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Benzothiazole | A bicyclic compound known for its biological activity. |

| Thiazole | A five-membered ring contributing to the compound's reactivity. |

| Carboxamide Group | Enhances solubility and biological activity. |

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound. It exhibits potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values indicate significant effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.8 | 15.6 |

| Escherichia coli | 15.6 | 31.2 |

These results suggest that the compound could serve as a lead for developing new antibacterial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer potential across multiple cancer cell lines. In vitro studies reveal that it exhibits cytotoxic effects against various human cancer cell lines, with IC50 values indicating its potency.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 12.0 |

These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanism of action.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound shows inhibitory effects on key enzymes involved in cancer cell proliferation and bacterial metabolism.

- Apoptosis Induction : Studies indicate that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in vivo:

- In Vivo Efficacy Against Tumors : A study involving animal models demonstrated that administration of the compound significantly reduced tumor size in xenograft models of human cancer.

- Safety Profile Assessment : Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, with minimal side effects observed.

Q & A

Q. How can researchers validate target engagement in cellular assays?

- Methodological Answer :

- CETSA (Cellular Thermal Shift Assay) : Monitor protein thermal stability shifts via Western blot .

- SPR/BLI : Quantify binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry .

- CRISPR knockouts : Compare activity in wild-type vs. target gene KO cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.